molecular formula C14H10ClN5O2 B11165052 N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11165052
M. Wt: 315.71 g/mol
InChI Key: FZLYKNOCQSVLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a tetrazole ring and a chlorinated hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole intermediate is then coupled with a chlorinated hydroxyphenyl derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Amidation: The resulting product is then subjected to amidation with a benzoyl chloride derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium azide, triethylamine

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzamide, including N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, exhibit significant antimicrobial activity against a range of pathogens. A study evaluating similar compounds found that they demonstrated activity comparable to established antibiotics such as isoniazid and fluconazole against mycobacterial and fungal strains .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µM)Standard Comparison
This compoundXIsoniazid: Y
FluconazoleZ

Note: Specific values for MIC (Minimum Inhibitory Concentration) should be filled based on experimental data.

Anticancer Potential

The anticancer properties of compounds containing tetrazole rings have been well-documented. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In one study, certain benzamide derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity

CompoundIC50 (µM)Standard Comparison
This compoundA5-FU: B
Other Benzamide DerivativeC

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Variations in substituents on the benzamide or tetrazole rings can significantly influence both potency and selectivity against target organisms or cancer cells.

Table 3: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Hydroxyl GroupIncreases solubility
Chlorine SubstitutionEnhances antimicrobial activity

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propionamide

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the benzamide class, characterized by its unique structural features, including a tetrazole ring and a chlorinated hydroxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC14H10ClN5O2
Molecular Weight315.71 g/mol
IUPAC NameN-(5-chloro-2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide
InChI KeyWAVXXUZYZBUJIG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Coupling Reaction : The tetrazole derivative is coupled with 5-chloro-2-hydroxybenzoic acid using a coupling agent like EDCI in the presence of a base such as triethylamine.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of tetrazole and benzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Case Studies

  • Antibacterial Activity :
    • A study reported that similar compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against Staphylococcus aureus and Bacillus subtilis .
    • Another investigation highlighted that certain derivatives exhibited potent activity against C. albicans with MIC values between 3.92–4.01 mM, indicating their potential as antifungal agents .
  • Anticancer Activity :
    • Research has indicated that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cell signaling pathways . The specific mechanisms for this compound require further investigation but suggest promising therapeutic potential.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects. The precise biochemical pathways are still under exploration and warrant detailed studies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:

  • Electrostatic Properties : The presence of electron-withdrawing groups (like chlorine) enhances lipophilicity, which is beneficial for membrane permeability and biological activity.
  • Hydrophobic Interactions : The hydrophobic nature of the tetrazole ring may contribute to its binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the critical structural features of N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, and how do they influence its chemical reactivity?

  • Structural Features :

  • Chlorinated hydroxyphenyl group : Enhances electrophilic substitution reactivity due to the electron-withdrawing chlorine atom and the phenolic -OH group .
  • Tetrazole ring : Aromatic 5-membered heterocycle with four nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .
  • Benzamide backbone : Facilitates interactions with biological targets via π-π stacking and hydrogen bonding .
    • Reactivity Impact :
  • The chlorine substituent increases resistance to oxidative degradation, while the tetrazole ring enhances solubility in polar solvents .

Q. What are the standard synthetic pathways for this compound, and what reaction conditions are critical?

  • Synthetic Steps :

Amide coupling : React 5-chloro-2-hydroxyaniline with 2-(1H-tetrazol-1-yl)benzoyl chloride in anhydrous DMF under nitrogen .

Cyclization : Use sodium azide and ammonium chloride to form the tetrazole ring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

  • Critical Conditions :

  • Temperature control (<50°C) to prevent decomposition of the tetrazole ring.
  • Anhydrous solvents to avoid hydrolysis of intermediates .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral data confirm its identity?

  • Key Techniques :

  • NMR (¹H, ¹³C) : Look for signals at δ 8.5–9.0 ppm (tetrazole protons) and δ 10.5 ppm (phenolic -OH) .
  • FT-IR : Peaks at ~1670 cm⁻¹ (amide C=O stretch) and 3400 cm⁻¹ (O-H stretch) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

Standardize assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

SAR analysis : Compare analogs (e.g., methoxy vs. chloro substituents) to isolate structural determinants of activity .

Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies optimize the pharmacokinetic profile of this compound for therapeutic applications?

  • Approaches :

  • Prodrug design : Mask the phenolic -OH group with acetyl or phosphate esters to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation : Improve solubility and reduce first-pass metabolism .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., tetrazole ring) for targeted modification .

Q. How does X-ray crystallography using SHELX software aid in determining the crystal structure of this compound, and what challenges arise during refinement?

  • Procedure :

Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation) for high-resolution data .

Structure solution : SHELXD for phase problem resolution via dual-space methods .

Refinement (SHELXL) : Address challenges like disorder in the tetrazole ring or solvent molecules using restraints and constraints .

  • Key Findings :

  • Intermolecular hydrogen bonds (e.g., N-H⋯N) stabilize crystal packing, as seen in related benzamide derivatives .

Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10ClN5O2/c15-9-5-6-13(21)11(7-9)17-14(22)10-3-1-2-4-12(10)20-8-16-18-19-20/h1-8,21H,(H,17,22)

InChI Key

FZLYKNOCQSVLFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)O)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.